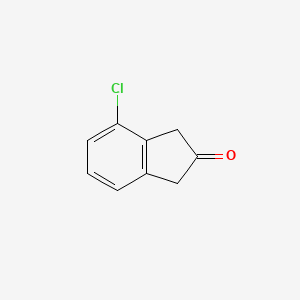
4-Chloro-1H-inden-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1H-inden-2(3H)-one is a chemical compound with the CAS Number: 74124-90-6 . It has a molecular weight of 166.61 and its IUPAC name is 4-chloro-1,3-dihydro-2H-inden-2-one . It is a solid substance and is used as a reagent in organic synthesis . It has been used as an intermediate, building block, and scaffold for the preparation of complex compounds .
Molecular Structure Analysis
The molecular formula of this compound is C9H7ClO . The InChI code is 1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry environment at 2-8°C . The boiling point and other specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Reactivity Study : 4-Chloro-1H-inden-2(3H)-one derivatives have been synthesized and characterized, highlighting their potential in developing new heterocycle-based molecules. Studies involved hydride transfer from Et3SiH to carbenium ions, single-crystal X-ray diffraction, vibrational spectra analysis, and nuclear magnetic resonance (NMR) (Murthy et al., 2017).
Structural Analysis : Research on 2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate, a derivative of this compound, includes structural resolution through IR and X-ray diffraction studies, revealing the molecular conformation and intermolecular interactions (Ghalib et al., 2011).
Molecular Dynamics and Drug Development Potential : Analysis of this compound derivatives using density functional theory (DFT) calculations and molecular dynamics (MD) simulations explored their reactive properties and stability in water. Their potential as lead compounds for anti-cancer drugs was also investigated, forming stable complexes with human alpha9 nicotinic acetylcholine receptor antagonist (Armaković et al., 2017).
Applications in Polymerization and Catalysis
Polymerization Catalysis : Methylene-bridged metallocenes with 2,2′-methylenebis[1H-inden-1-yl] ligands were synthesized, showing promise in polymerization catalysis. These compounds demonstrated significant potential in propylene polymerization to produce atactic polypropylene and ethylene polymerization to create polyethylene waxes (Resconi et al., 2006).
Cycloaddition Reactions in Synthesis : Decarbonylative cycloaddition of 1H-Indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage demonstrates the application of this compound derivatives in advanced synthesis techniques (Hu et al., 2022).
Photophysical Properties and Sensing Applications
- Photophysical Properties and Sensing : Studies on indium(III) phthalocyanines derivatives of this compound revealed their photophysical properties, such as fluorescence behavior and quantum yields. Their potential in humidity sensing was also explored, showcasing their relevance in material science and sensor technology (Keskin et al., 2016).
Safety and Hazards
The safety information for 4-Chloro-1H-inden-2(3H)-one includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to this compound .
Propiedades
IUPAC Name |
4-chloro-1,3-dihydroinden-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSQABZKAMVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600874 |
Source


|
| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-90-6 |
Source


|
| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)


![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)


![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)
